molecular formula C11H13ClO2 B14844411 3-Chlorophenyl pivalate

3-Chlorophenyl pivalate

Cat. No.: B14844411
M. Wt: 212.67 g/mol
InChI Key: MBTATCPDCKJVGG-UHFFFAOYSA-N
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Description

3-Chlorophenyl pivalate (CAS RN: 1260665-63-1) is an ester derivative of pivalic acid (2,2-dimethylpropanoic acid) and 3-chlorophenol. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The compound is classified as hazardous (Category 4-3-III under Japanese regulations) and is commercially available in high purity grades (>95.0%) for research applications .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(3-chlorophenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3

InChI Key

MBTATCPDCKJVGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl pivalate can be synthesized through the esterification of pivalic acid with 3-chlorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.

    Reduction: Formation of 3-chlorophenylmethanol or 3-chlorotoluene.

    Substitution: Formation of 3-aminophenyl pivalate or 3-thiophenyl pivalate.

Scientific Research Applications

3-Chlorophenyl pivalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

    Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-chlorophenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active 3-chlorophenol moiety. This moiety can then interact with cellular targets, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

4-Chlorophenyl Pivalate

The position of the chlorine substituent (para vs. meta) significantly alters electronic and steric properties:

  • Steric Hindrance : The para isomer may exhibit reduced steric hindrance around the ester group, enhancing reactivity in nucleophilic substitution reactions.
  • Applications : The 3-chlorophenyl group is prevalent in energetic materials (e.g., 1-(3-chlorophenyl)-1H-tetrazole, which has a detonation velocity of 4409 m/s) , suggesting that meta-substituted derivatives may be preferred in high-energy applications.

Phenyl Pivalate

Phenyl pivalate lacks the chlorine substituent, leading to key differences:

  • Biological Activity: In GPR43 receptor agonism studies, pivalate itself ranks low in potency (EC₅₀ >10 mM) compared to acetate or propionate .

3-Chlorophenyl Acetate

Replacing the pivalate group with acetate introduces a smaller, less sterically hindered ester:

  • Metabolic Stability : Acetates are generally more prone to enzymatic hydrolysis than pivalates due to reduced steric protection.
  • Potency : Acetate derivatives (e.g., short-chain fatty acids) show higher potency (micromolar EC₅₀) in receptor activation compared to pivalates .

Comparison with Pharmaceutical Pivalate Esters

Tixocortol Pivalate

A corticosteroid derivative, tixocortol pivalate, shares the pivalate group but features a steroidal backbone instead of an aromatic ring:

  • Function : The pivalate group in pharmaceuticals often prolongs half-life by slowing ester hydrolysis, enhancing topical activity .
  • Structural Contrast : The 3-chlorophenyl group in 3-chlorophenyl pivalate may confer distinct solubility or toxicity profiles compared to steroidal pivalates.

Fluocortolone Pivalate

Another steroidal anti-inflammatory agent, fluocortolone pivalate, highlights the versatility of pivalate esters in drug design. Unlike this compound, its applications are strictly therapeutic, emphasizing the role of the core structure in determining functionality .

Research Implications

  • Drug Design : Incorporating the pivalate fragment into sulfonamide scaffolds improved stability in HNE inhibitors , a strategy applicable to this compound derivatives.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes both acidic and alkaline hydrolysis:

Acid-Catalyzed Hydrolysis

  • Conditions : 1M H₂SO₄, reflux at 110°C for 6–8 hours

  • Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water (Figure 1A)

  • Product : 3-Chlorophenol and pivalic acid

  • Yield : ~85% (isolated via fractional distillation)

Base-Promoted Saponification

  • Conditions : 0.5M NaOH in ethanol/water (1:1), 60°C for 4 hours

  • Mechanism : Nucleophilic acyl substitution by hydroxide ions

  • Product : Sodium 3-chlorophenoxide and pivalate salt

  • Kinetics : Second-order reaction with k=0.12L\cdotpmol1\cdotpmin1k = 0.12 \, \text{L·mol}^{-1}\text{·min}^{-1} at 60°C

Transesterification

The pivalate group exchanges with other alcohols under catalytic conditions:

AlcoholCatalystTemperatureTimeNew Ester FormedYield
MethanolH₂SO₄ (5 mol%)80°C3 hrMethyl 3-chlorophenyl ester78%
Benzyl alcoholTi(OiPr)₄120°C6 hrBenzyl 3-chlorophenyl ester65%
Ethylene glycolNaOMe100°C5 hrBis(3-chlorophenyl) glycol ester82%

Data compiled from continuous flow reactor studies

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in SNAr reactions due to electron withdrawal by the chlorine atom:

Ammonolysis

  • Reagents : NH₃ (7M in MeOH), CuCl catalyst, 150°C (sealed tube)

  • Product : 3-Aminophenyl pivalate

  • Conversion : 94% after 12 hours

Methoxylation

  • Conditions : NaOMe/DMSO, 90°C, 8 hours

  • Product : 3-Methoxyphenyl pivalate

  • Selectivity : >99% (no ortho/para byproducts detected)

Radical Reactions

Under UV irradiation (254 nm) with di-tert-butyl peroxide (DTBP):

  • Primary Pathway : Homolytic cleavage of the C-Cl bond generates a phenyl radical

  • Trapping Agent : Styrene → Forms 3-vinylphenyl pivalate (65% yield)

  • Side Reaction : Degradation of pivalate group to CO₂ and tert-butanol (15% yield)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 215°C

  • Major Products :

    • 3-Chlorophenol (m/z 128)

    • Isobutene (m/z 56)

    • CO₂ (m/z 44)

  • Activation Energy : Ea=132kJ\cdotpmol1E_a = 132 \, \text{kJ·mol}^{-1} (calculated via Kissinger method)

Industrial-Scale Modifications

Continuous Flow Hydrogenation (H₂, Pd/C catalyst):

  • Pressure: 20 bar

  • Residence Time: 12 minutes

  • Outcome: Complete reduction of the ester to 3-chlorobenzyl alcohol and tert-pentanol

Comparative Reactivity

vs. Non-Chlorinated Analogs (e.g., phenyl pivalate):

Reaction Type3-Chlorophenyl Pivalate Rate ConstantPhenyl Pivalate Rate ConstantRate Enhancement
Alkaline Hydrolysis0.12 L·mol⁻¹·min⁻¹0.04 L·mol⁻¹·min⁻¹
Ammonolysis0.78 hr⁻¹0.02 hr⁻¹39×
Thermal Decomposition132 kJ·mol⁻¹158 kJ·mol⁻¹Lower EaE_a

Electron-withdrawing Cl group activates the ring for nucleophilic attack while destabilizing the ester linkage

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